molecular formula C15H9F6NO2 B8537209 3-Pyridinecarboxylic acid,4-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]-,methyl ester

3-Pyridinecarboxylic acid,4-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]-,methyl ester

Cat. No. B8537209
M. Wt: 349.23 g/mol
InChI Key: MRGDOQZNFOELLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07115611B2

Procedure details

A solution of 0.84 g (1.2 mmol) bis(triphenylphosphine)palladium(II)chloride, 9.58 g (40 mmol) methyl 6-chloro-4-(trifluoromethyl)nicotinate and 10.08 g (52 mmol) of 4-(trifluoromethyl)benzeneboronic acid in 200 ml degassed toluene was treated with 40 ml aqueous 2M K3PO4 and heated at 80° C. for 16 h. The reaction was cooled to RT and extracted with H2O (0° C.)/Et2O (3x). The organic phases were washed with aqueous 10% NaCl, dried (NaSO4) and evaporated. Purification by flash-chromatography on silica gel (dichloromethane/heptane 2:1 to 1:1) gave 9.91 g of the title compound as an off-white powder.
Name
K3PO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.58 g
Type
reactant
Reaction Step Two
Quantity
10.08 g
Type
reactant
Reaction Step Two
Name
bis(triphenylphosphine)palladium(II)chloride
Quantity
0.84 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:11]=[C:10]([C:12]([F:15])([F:14])[F:13])[C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][N:3]=1.[F:16][C:17]([F:28])([F:27])[C:18]1[CH:23]=[CH:22][C:21](B(O)O)=[CH:20][CH:19]=1.[O-]P([O-])([O-])=O.[K+].[K+].[K+]>C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.Cl[Pd]Cl.C1(C)C=CC=CC=1>[CH3:9][O:8][C:6](=[O:7])[C:5]1[C:10]([C:12]([F:15])([F:14])[F:13])=[CH:11][C:2]([C:21]2[CH:22]=[CH:23][C:18]([C:17]([F:28])([F:27])[F:16])=[CH:19][CH:20]=2)=[N:3][CH:4]=1 |f:2.3.4.5,6.7.8|

Inputs

Step One
Name
K3PO4
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Step Two
Name
Quantity
9.58 g
Type
reactant
Smiles
ClC1=NC=C(C(=O)OC)C(=C1)C(F)(F)F
Name
Quantity
10.08 g
Type
reactant
Smiles
FC(C1=CC=C(C=C1)B(O)O)(F)F
Name
bis(triphenylphosphine)palladium(II)chloride
Quantity
0.84 g
Type
catalyst
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to RT
EXTRACTION
Type
EXTRACTION
Details
extracted with H2O (0° C.)/Et2O (3x)
WASH
Type
WASH
Details
The organic phases were washed with aqueous 10% NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (NaSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Purification by flash-chromatography on silica gel (dichloromethane/heptane 2:1 to 1:1)

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CN=C(C=C1C(F)(F)F)C1=CC=C(C=C1)C(F)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.91 g
YIELD: CALCULATEDPERCENTYIELD 70.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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